1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-
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Overview
Description
1-Azabicyclo[222]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reduction of pyridine-containing compounds using phosphorous acid or sodium metal . Another approach is the chemoselective α-iodination of acrylic esters via the Morita-Baylis-Hillman protocol . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated reactors and continuous flow systems. The use of advanced technologies, such as high-throughput screening and process optimization, can enhance the efficiency and scalability of the production process. Safety measures and quality control protocols are also essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups, such as hydroxyl and amine groups, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular processes. For example, it may bind to cholinergic receptors, affecting neurotransmission and signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- can be compared with other similar compounds, such as:
3-Quinuclidinol: This compound shares a similar bicyclic structure but lacks the phenyl and pyridine rings.
3-Quinuclidinyl benzilate: Known for its use as a chemical warfare agent, it has a similar bicyclic core but different functional groups.
Tropane alkaloids: These compounds, such as cocaine and atropine, have a related bicyclic structure and are known for their biological activity.
The uniqueness of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
157695-10-8 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(6-phenylpyridin-3-yl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C18H20N2O/c21-18(13-20-10-8-15(18)9-11-20)16-6-7-17(19-12-16)14-4-2-1-3-5-14/h1-7,12,15,21H,8-11,13H2 |
InChI Key |
OQJRQJGXRNIBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CN=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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